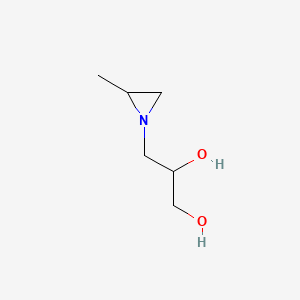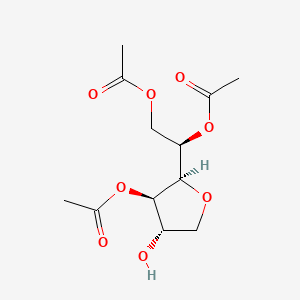
1,4-Anhydro-D-glucitol 3,5,6-triacetate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,4-Anhydro-D-glucitol 3,5,6-triacetate is a chemical compound with the molecular formula C12H18O8 and a molecular weight of 290.26 g/mol It is a derivative of D-glucitol (sorbitol) and is characterized by the presence of three acetyl groups attached to the 3rd, 5th, and 6th positions of the glucitol molecule
準備方法
Synthetic Routes and Reaction Conditions
1,4-Anhydro-D-glucitol 3,5,6-triacetate can be synthesized through the acetylation of 1,4-anhydro-D-glucitol. The reaction typically involves the use of acetic anhydride as the acetylating agent and a catalyst such as pyridine or sulfuric acid. The reaction is carried out under controlled conditions to ensure the selective acetylation of the desired hydroxyl groups .
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar acetylation processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the final product with high purity .
化学反応の分析
Types of Reactions
1,4-Anhydro-D-glucitol 3,5,6-triacetate can undergo various chemical reactions, including:
Hydrolysis: The acetyl groups can be hydrolyzed under acidic or basic conditions to yield 1,4-anhydro-D-glucitol.
Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert the acetyl groups back to hydroxyl groups.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions using reagents such as hydrochloric acid or sodium hydroxide.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products Formed
Hydrolysis: 1,4-Anhydro-D-glucitol.
Oxidation: Corresponding aldehydes or carboxylic acids.
Reduction: 1,4-Anhydro-D-glucitol.
科学的研究の応用
1,4-Anhydro-D-glucitol 3,5,6-triacetate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential role in metabolic pathways and as a biomarker for certain diseases.
Medicine: Investigated for its potential therapeutic effects and as a diagnostic tool.
作用機序
The mechanism of action of 1,4-anhydro-D-glucitol 3,5,6-triacetate involves its interaction with specific molecular targets and pathways. The compound can be hydrolyzed to release 1,4-anhydro-D-glucitol, which may then participate in various biochemical processes. The acetyl groups can also influence the compound’s solubility, stability, and reactivity, thereby affecting its overall biological activity .
類似化合物との比較
Similar Compounds
1,5-Anhydro-D-glucitol: A naturally occurring monosaccharide with similar structural features but lacking the acetyl groups.
1,4-Anhydro-D-glucitol: The parent compound without acetylation.
1,6-Dideoxy-2,3,4,5-tetra-O-acetyl-D-dulcitol: Another acetylated derivative with different acetylation patterns .
Uniqueness
The presence of three acetyl groups enhances its solubility in organic solvents and may influence its reactivity and biological activity compared to its non-acetylated counterparts .
特性
CAS番号 |
94108-70-0 |
|---|---|
分子式 |
C12H18O8 |
分子量 |
290.27 g/mol |
IUPAC名 |
[(2R)-2-acetyloxy-2-[(2R,3R,4S)-3-acetyloxy-4-hydroxyoxolan-2-yl]ethyl] acetate |
InChI |
InChI=1S/C12H18O8/c1-6(13)17-5-10(19-7(2)14)12-11(20-8(3)15)9(16)4-18-12/h9-12,16H,4-5H2,1-3H3/t9-,10+,11+,12+/m0/s1 |
InChIキー |
MOTDKJOPTZYSEJ-IRCOFANPSA-N |
異性体SMILES |
CC(=O)OC[C@H]([C@@H]1[C@@H]([C@H](CO1)O)OC(=O)C)OC(=O)C |
正規SMILES |
CC(=O)OCC(C1C(C(CO1)O)OC(=O)C)OC(=O)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


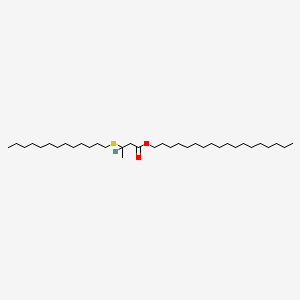
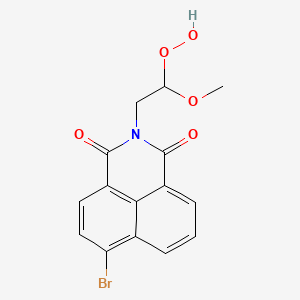
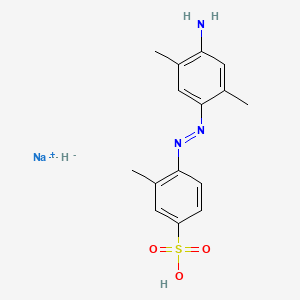

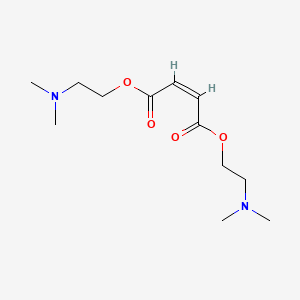
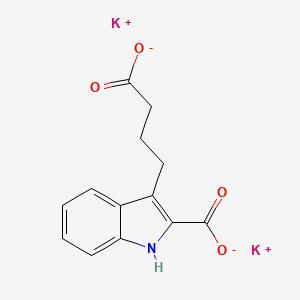
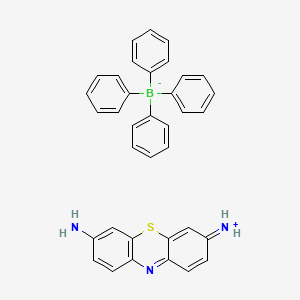
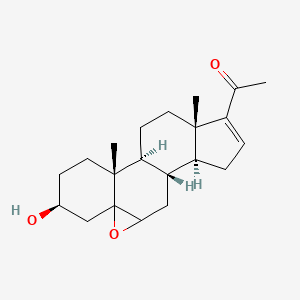

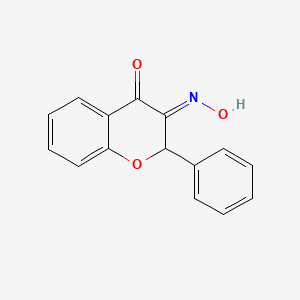
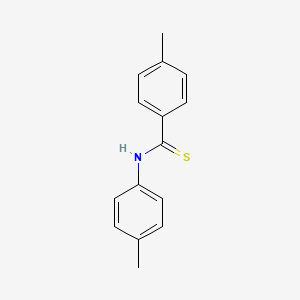
![2-[(Pentachlorophenyl)dithio]ethanol](/img/structure/B12667297.png)
